BTK Biochemical Potency: CAS 1396751-25-9 vs. Structural Analog Reference
The compound demonstrates potent inhibition of Bruton's tyrosine kinase (BTK) in a biochemical assay, with a reported IC50 of 1 nM as documented in patent US20240083900 [1]. No direct quantitative comparator data for a close structural analog (e.g., CAS 1448050-53-0) in an identical BTK assay environment is publicly available. This single-point potency claim constitutes the sole quantitative bioactivity evidence identifiable for this compound, and it must be contextualized as a class-level inference: many BTK-targeting indazole-carboxamides exhibit nanomolar potency, but the specific 1 nM value reported for this compound places it within the high-potency tier that warrants further selectivity profiling.
| Evidence Dimension | BTK enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1 nM |
| Comparator Or Baseline | No direct comparator data available for close structural analogs in the same assay. Class baseline: clinically relevant covalent BTK inhibitors (ibrutinib) typically exhibit IC50 values in the 0.5–5 nM range in similar biochemical formats. |
| Quantified Difference | Not calculable due to absence of head-to-head or standardized comparator data. |
| Conditions | In vitro BTK enzymatic assay; details of construct and substrate were not disclosed in the patent extract [1]. |
Why This Matters
For procurement in BTK-focused drug discovery programs, a reported IC50 of 1 nM is a critical potency benchmark that justifies analytical quality control and further selectivity profiling, but it cannot yet serve as a sole differentiator against other in-class candidates without published selectivity data.
- [1] BindingDB. BDBM658441: US20240083900, Example 99. BTK IC50: 1 nM. https://bdb2.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=658441 (accessed 2026-04-29). View Source
